![molecular formula C21H18ClNO4S B3556233 ethyl 3-[(2-chlorobenzoyl)amino]-5-(4-methoxyphenyl)-2-thiophenecarboxylate](/img/structure/B3556233.png)
ethyl 3-[(2-chlorobenzoyl)amino]-5-(4-methoxyphenyl)-2-thiophenecarboxylate
Overview
Description
Ethyl 3-[(2-chlorobenzoyl)amino]-5-(4-methoxyphenyl)-2-thiophenecarboxylate is a chemical compound that has been widely used in scientific research for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-chlorobenzoyl)amino]-5-(4-methoxyphenyl)-2-thiophenecarboxylate involves the inhibition of the protein kinase B (AKT) signaling pathway. This pathway is known to play a critical role in the growth and survival of cancer cells. By inhibiting this pathway, this compound can induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress, which are known to play a role in the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using ethyl 3-[(2-chlorobenzoyl)amino]-5-(4-methoxyphenyl)-2-thiophenecarboxylate in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its complex synthesis method, which requires specialized equipment and expertise.
Future Directions
There are several future directions for the use of ethyl 3-[(2-chlorobenzoyl)amino]-5-(4-methoxyphenyl)-2-thiophenecarboxylate in scientific research. One potential direction is in the development of new cancer therapies. Studies have shown that this compound has potent anti-cancer properties and may be effective in treating various types of cancer. Another potential direction is in the development of new anti-inflammatory and antioxidant therapies. Studies have shown that this compound can reduce inflammation and oxidative stress, which are known to play a role in the development of various diseases.
Scientific Research Applications
Ethyl 3-[(2-chlorobenzoyl)amino]-5-(4-methoxyphenyl)-2-thiophenecarboxylate has been extensively used in scientific research for its potential applications in various fields. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
ethyl 3-[(2-chlorobenzoyl)amino]-5-(4-methoxyphenyl)thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c1-3-27-21(25)19-17(23-20(24)15-6-4-5-7-16(15)22)12-18(28-19)13-8-10-14(26-2)11-9-13/h4-12H,3H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNXTPXLVDEBRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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